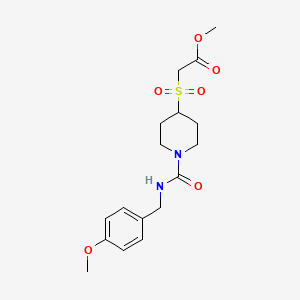
N-(3-Hydroxypropyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of N-(3-Hydroxypropyl)pyrrolidine-1-carboxamide is characterized by a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives, including N-(3-Hydroxypropyl)pyrrolidine-1-carboxamide, are known to participate in various chemical reactions. The pyrrolidine ring can be functionalized or modified to generate structural diversity .Physical And Chemical Properties Analysis
N-(3-Hydroxypropyl)pyrrolidine-1-carboxamide is an oil at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Chemistry N-(3-Hydroxypropyl)pyrrolidine-1-carboxamide and its derivatives have been extensively explored in the synthesis of heterocyclic compounds, demonstrating their versatility in organic synthesis. For instance, the selective reaction of the carboxamide group with organometallic compounds facilitates the synthesis of a wide variety of carbonyl intermediates. These intermediates can be thermally cyclized, analogous to the Hantzsch and Knorr pyrrole synthesis, to produce 2,3-dihydropyrrolizines, showcasing the compound's utility in the construction of complex molecular architectures (Calvo, González-Ortega, & Sañudo, 2002).
Medicinal Chemistry and Drug Development The application of N-(3-Hydroxypropyl)pyrrolidine-1-carboxamide derivatives in medicinal chemistry is highlighted by their role in the development of new antiarrhythmic agents. Modifications of the pyrrolidine and carboxamide moieties have led to the creation of compounds with significant activity against aconitine-induced arrhythmia, underscoring their potential in therapeutic applications (Hankovszky, Hideg, Bódi, & Frank, 1986).
Chemical Properties and Reactions The chemical reactivity of N-(3-Hydroxypropyl)pyrrolidine-1-carboxamide derivatives offers insights into novel reaction pathways and mechanisms. For example, acid-catalyzed ring opening of 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides leads to the formation of substituted dibenzoxanthenes, diarylmethanes, and calixarenes. Such reactions not only reveal the compound's diverse reactivity but also its potential for creating structurally novel compounds with possible applications in materials science and organic synthesis (Gazizov, Smolobochkin, Voronina, Burilov, & Pudovik, 2015).
Biocatalysis and Organic Synthesis The utility of N-(3-Hydroxypropyl)pyrrolidine-1-carboxamide in biocatalysis is exemplified by the amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides. This process demonstrates the compound's role in facilitating enantioselective transformations, crucial for the synthesis of chiral building blocks in pharmaceuticals and agrochemicals. Such applications underscore the importance of understanding and harnessing the biocatalytic potential of N-(3-Hydroxypropyl)pyrrolidine-1-carboxamide derivatives (Chen, Gao, Wang, Zhao, & Wang, 2012).
Safety And Hazards
The safety information available indicates that N-(3-Hydroxypropyl)pyrrolidine-1-carboxamide may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Direcciones Futuras
While specific future directions for N-(3-Hydroxypropyl)pyrrolidine-1-carboxamide are not mentioned in the available resources, the field of pyrrolidine derivatives is a promising area of research. The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The design of new pyrrolidine compounds with different biological profiles is a potential future direction .
Propiedades
IUPAC Name |
N-(3-hydroxypropyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c11-7-3-4-9-8(12)10-5-1-2-6-10/h11H,1-7H2,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXDXSGZOJSOAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxypropyl)pyrrolidine-1-carboxamide | |
CAS RN |
1489436-18-1 |
Source


|
| Record name | N-(3-hydroxypropyl)pyrrolidine-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(7,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-hydroxybenzenecarboxamide](/img/structure/B2798151.png)

![2,2-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2798154.png)
![N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2798158.png)
![(E)-2-(7-(but-2-en-1-yl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2798160.png)


![2-(((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2798163.png)

![2-chloro-N-(thiophen-2-ylmethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2798167.png)
(2-methylbut-3-yn-2-yl)amine](/img/structure/B2798169.png)
![2-Chloro-N-[5-(1H-imidazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B2798171.png)
![4-[(4-Aminophenyl)sulfanyl]-6-chloro-2-pyrimidinamine](/img/structure/B2798172.png)